molecular formula C8H9NO2 B065613 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one CAS No. 162307-09-7

2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one

Cat. No.: B065613
CAS No.: 162307-09-7
M. Wt: 151.16 g/mol
InChI Key: ZUMZWQHPSXZHBQ-UHFFFAOYSA-N
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Description

2-Acetyl-2-azabicyclo[22It is a γ-lactam that serves as an important intermediate in the synthesis of various carbocyclic nucleosides and therapeutic drugs . This compound is characterized by its unique bicyclic structure, which includes a nitrogen atom and a ketone functional group.

Mechanism of Action

Target of Action

2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one, also referred to as Vince lactam , is a versatile intermediate in the synthesis of carbocyclic nucleosides . It has been used in the preparation of various therapeutic drugs . The compound’s primary targets include enzymes such as neuraminidase and GABA aminotransferase (GABA-AT) .

Mode of Action

The compound interacts with its targets through various electrophilic reagents . For instance, it reacts with m-chloroperoxybenzoic acid (MCPBA) to give an epoxide . This reaction is highly selective, leading to a range of polyfunctionalised bicyclic systems .

Biochemical Pathways

The compound affects several biochemical pathways. Its reaction with various electrophilic reagents leads to the formation of addition products . These products can further interact with other molecules in the cell, affecting multiple biochemical pathways.

Result of Action

The molecular and cellular effects of the compound’s action depend on the specific therapeutic drug it is used to produce. For instance, when used in the synthesis of Amino-peramivir, a potent neuraminidase inhibitor, it can help inhibit the spread of influenza virus within the host . Similarly, when used in the synthesis of analogs of 4-amino-5-halopentanoic acids, it can potentially inactivate GABA-AT , which could have implications for the treatment of neurological disorders.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s reactions with electrophilic reagents can be affected by factors such as temperature, pH, and the presence of other chemicals . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopentadiene with an appropriate amine and acetyl chloride, followed by cyclization to form the bicyclic structure . The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale biotransformation processes using whole cell catalysts. These processes are designed to achieve high optical purity and yield, making them suitable for the production of pharmaceutical intermediates .

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its acetyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

2-acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-5(10)9-7-3-2-6(4-7)8(9)11/h2-3,6-7H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUMZWQHPSXZHBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2CC(C1=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00463257
Record name 2-acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00463257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189098-29-1
Record name 2-acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00463257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

100 g of (±)-2-azabicyclo[2.2.1]hept-5-en-3-one were dissolved in acetonitrile (800 ml) and pyridine (161.26 ml) under nitrogen. At 12° C., 104.5 g of acetyl chloride were added dropwise over the course of 2 hours. The mixture was then stirred at room temperature for 4.5 hours. 800 ml of water were added to the mixture, and the acetonitrile was evaporated off in vacuo. The aqueous phase was extracted 3 times with 400 ml of ethyl acetate. The combined org. phases were washed with 1N HCl (400 ml), water (400 ml), saturated NaCl (400 ml), dried with magnesium sulphate and completely evaporated. The residue was taken up in methylene chloride and filtered through silica gel. The filtrate was concentrated and the product was purified by distillation. 107.76 g of product were obtained as a clear liquid. The yield was 71%.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
161.26 mL
Type
reactant
Reaction Step Two
Quantity
104.5 g
Type
reactant
Reaction Step Three
Name
Quantity
800 mL
Type
reactant
Reaction Step Four
Yield
71%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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